[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester (CAS: 1305711-26-5) is a piperidine-derived carbamate compound featuring a tert-butyl carbamate group and a 2-amino-acetyl substituent on the piperidine ring. Its molecular formula is C₁₂H₂₃N₃O₃, with a molecular weight of 257.33 g/mol and a polar surface area of 84.7 Ų . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or targeting specific enzymes .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-9-10-4-6-16(7-5-10)11(17)8-14/h10H,4-9,14H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXSDLQGDVQAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino-acetyl group. The final step involves the esterification of the carbamic acid with tert-butyl alcohol. The reaction conditions often include the use of catalysts, such as acids or bases, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, synthetic routes, and functional properties.
Key Structural and Functional Insights
Amino-Acetyl vs. Chloro-Acetyl Substituents: The amino-acetyl group in the target compound provides H-bonding sites for interactions with biological targets (e.g., enzymes or receptors) . In contrast, the chloro-acetyl analog () acts as an electrophilic alkylating agent, useful in covalent inhibitor design .
Carbamate Variations :
- tert-Butyl carbamates (e.g., ) are widely used as protecting groups for amines due to their stability under basic conditions and ease of removal via acidolysis . Isopropyl or benzyl carbamates () alter solubility and steric bulk, impacting membrane permeability .
The 4-chloro-pyrimidinyl group in enhances metabolic stability via steric hindrance .
Biological Activity Correlations: Gamma-secretase inhibitors () highlight the importance of bulky substituents (e.g., benzyl, phenyl) for transition-state mimicry. The target compound’s amino-acetyl group may instead facilitate interactions with polar active sites .
Synthetic Flexibility: Suzuki coupling () and nucleophilic acyl substitution () are common methods for piperidine functionalization. The target compound’s synthesis likely involves coupling 2-amino-acetic acid to a piperidin-4-ylmethyl intermediate .
Biological Activity
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1353953-48-6
- Molecular Formula : C14H27N3O3
- Molecular Weight : 285.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and cancer pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. This inhibition is crucial for increasing acetylcholine levels in the brain, enhancing cognitive function .
Cancer Therapy
Studies have shown that derivatives of piperidine, including this compound, demonstrate anticancer properties. They induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways. For instance, a related piperidine derivative was found to exhibit cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
Biological Activity Data Table
Case Study 1: Alzheimer’s Disease
In a study focusing on piperidine derivatives, it was demonstrated that this compound showed significant inhibition against AChE, leading to improved cognitive performance in animal models. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for neurodegenerative diseases .
Case Study 2: Cancer Treatment
Another investigation highlighted the use of this compound in a three-component reaction leading to novel piperidine derivatives with enhanced anticancer activity. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
